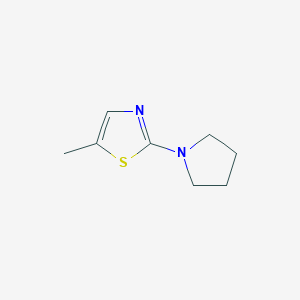
1-(6-Methylpyridin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their role in drug design. This compound is characterized by a piperidine ring substituted with a 6-methylpyridin-2-yl group and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution with 6-Methylpyridin-2-yl Group:
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and reduced forms of the original compound.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, depending on its specific structure.
Pathways Involved: The interaction with these targets can modulate different biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(6-Methylpyrazin-2-yl)piperidin-4-ol: Similar in structure but with a pyrazine ring instead of a pyridine ring.
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Similar in structure but with a bromine atom instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-11(12-9)13-7-5-10(14)6-8-13/h2-4,10,14H,5-8H2,1H3 |
InChI Key |
ZRNKWHAVFJKAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12231602.png)
![3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide](/img/structure/B12231611.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12231618.png)
![3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12231619.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12231624.png)

![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12231628.png)
![3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231636.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12231648.png)
![3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12231654.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12231669.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12231671.png)
![2-Ethoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12231676.png)
